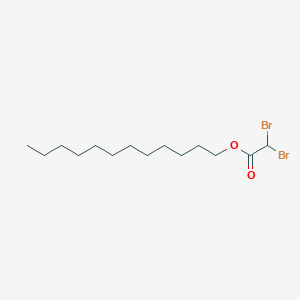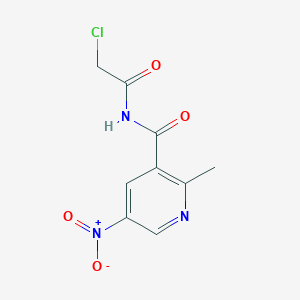
CID 23264441
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H17ClOSi2. This compound is characterized by the presence of a chloropropyl group attached to a disiloxane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common method involves the hydrosilylation reaction, where a chloropropylsilane is reacted with a disiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and scalable process.
Industrial Production Methods
In industrial settings, the production of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrosilylation Reactions: The disiloxane backbone can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are often carried out at elevated temperatures (50-100°C) to enhance the reaction rate.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, hydroxyl, or thiol groups.
Hydrosilylation Reactions: Products include silicon-containing alkanes or alkenes, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and materials.
Biology: Utilized in the modification of biomolecules and surfaces to enhance their properties, such as increasing hydrophobicity or biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The chloropropyl group can participate in nucleophilic substitution reactions, while the disiloxane backbone can engage in hydrosilylation reactions. These reactions enable the compound to modify surfaces, enhance material properties, and serve as a precursor for more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with a similar chloropropyl group but a different backbone structure.
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity but different applications.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A compound with both chloropropyl and chlorophenyl groups, used in different contexts.
Uniqueness
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts excellent thermal and chemical stability. This makes it particularly valuable in applications requiring durable and stable materials. Additionally, its ability to undergo both substitution and hydrosilylation reactions provides versatility in chemical synthesis and material modification.
Eigenschaften
Molekularformel |
C7H18ClOSi2 |
|---|---|
Molekulargewicht |
209.84 g/mol |
InChI |
InChI=1S/C7H18ClOSi2/c1-10(2)9-11(3,4)7-5-6-8/h5-7H2,1-4H3 |
InChI-Schlüssel |
SKQCZOXBLCNCIU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si](C)(C)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

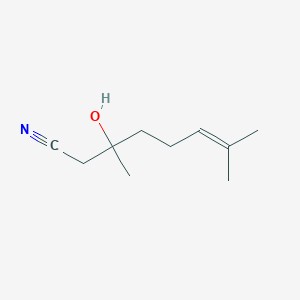
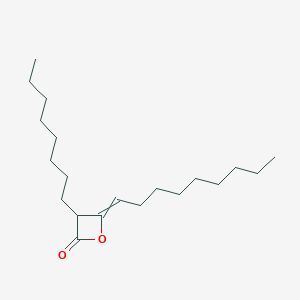
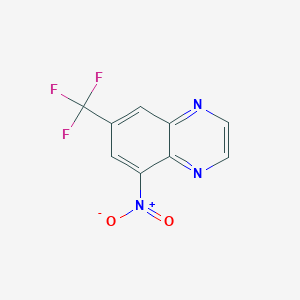

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

